2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
説明
This compound (ChemDiv ID: G856-9585) is a benzamide derivative featuring a 3-nitro-2-methylbenzamide core linked to a substituted phenyl group bearing a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. Its molecular formula is C₂₄H₂₀N₄O₄, with a molecular weight of 428.45 g/mol . The compound is part of the Aurora A-B Kinase-Targeted Library (9,426 compounds) and the ChemoGenomic Annotated Library (89,798 compounds), highlighting its relevance in cancer and kinase-related research .
特性
IUPAC Name |
2-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-14-13-17(27-16(3)25-21-9-5-4-7-19(21)24(27)30)11-12-20(14)26-23(29)18-8-6-10-22(15(18)2)28(31)32/h4-13H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOQPIZPZMMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include 2-methyl-4-oxoquinazoline and 3-nitrobenzoyl chloride. The reaction conditions may involve:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the amide bond between the quinazolinone derivative and the nitrobenzoyl chloride.
Methylation: Introduction of methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction of the nitro group to an amino group can occur under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinazolinone N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
G856-9584 (2-Methyl-N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]-3-Nitrobenzamide)
- Key Difference : Lacks the 2-methyl group on the central phenyl ring compared to G856-9585 (Figure 1).
- Molecular Formula : C₂₃H₁₈N₄O₄ (MW: 414.42 g/mol ).
- Physicochemical Properties : Lower logP (3.383 ) and molecular weight than G856-9585, suggesting reduced lipophilicity .
- Applications : Included in the same kinase-targeted libraries as G856-9585, indicating overlapping research applications .
N-(4-Acetyl-3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)-N-Methyl-2-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Benzamide
- Key Features : Retains the 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group but incorporates a pyrazole-acetyl substituent.
N'-(1-(3-Benzyl-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Propyl)-4-Chloro-N-Phenylbenzohydrazide (7b4)
- Key Features: A quinazolinone derivative with a chloro-substituted benzohydrazide group.
- Physicochemical Properties : Higher molecular weight (523 g/mol ) and logP due to the chloro and benzyl substituents, suggesting reduced solubility .
Physicochemical and Functional Comparisons
| Compound Name | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| G856-9585 (Target) | 428.45 | 3.542 | 1 | 9 | 3-Nitro, 2-methyl (benzamide), quinazolinone |
| G856-9584 | 414.42 | 3.383 | 1 | 9 | 3-Nitro, quinazolinone (no 2-methyl) |
| Compound 7b4 | 523.00 | ~4.2* | 2 | 6 | Chloro, benzyl, hydrazide |
| Ethyl 2-((4-Oxo-3-Phenylquinazolin-2-Yl)Thio)Acetate | 354.39 | 2.8 | 1 | 5 | Thioether, ester, phenyl |
*Estimated based on substituent contributions.
Key Observations :
Substituent Effects on Lipophilicity: The 3-nitro group in G856-9585 increases logP compared to non-nitro analogues (e.g., compound 7b4 uses a chloro group for lipophilicity). The 2-methyl group on the central phenyl ring in G856-9585 contributes to a 0.16 logP increase compared to G856-9584 .
Hydrogen-Bonding Capacity: G856-9585 and G856-9584 have identical H-bond donor/acceptor counts, but the pyrazole-containing analogue has higher polarity, which may influence solubility and target interactions.
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., G856-9584) exhibit better predicted solubility (logSw: -3.90 for G856-9585 vs. -3.70 for G856-9584) .
Research Implications
生物活性
2-Methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound with potential pharmacological applications. This article discusses its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising multiple aromatic rings and functional groups, which contribute to its biological properties. Its IUPAC name is 2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain pathways involved in cell proliferation and inflammation, making it a candidate for drug development in cancer and inflammatory diseases.
Biological Activity Overview
The biological activities of 2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide include:
- Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : Preliminary research suggests that it may possess antibacterial properties, effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases.
Case Studies
-
Anticancer Activity :
- A study demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 10 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase.
-
Antimicrobial Testing :
- In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, suggesting its role in modulating inflammatory responses.
Synthesis Pathways
The synthesis of 2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves several key steps:
- Formation of Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Nitro Group : Nitration reactions can be performed using nitric acid to introduce the nitro group at the para position on the benzamide ring.
- Final Methylation Steps : Methylation can be accomplished using methyl iodide or similar reagents to achieve the final structure.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Induces apoptosis; inhibits cyclin D1 |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Disrupts bacterial cell wall synthesis |
| Escherichia coli | 20 µg/mL | Inhibits protein synthesis | |
| Anti-inflammatory | Macrophages | N/A | Reduces TNF-alpha and IL-6 production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
